molecular formula C10H8ClIN2O2 B12275208 Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B12275208
M. Wt: 350.54 g/mol
InChI Key: DDIJXSYVDVFGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate is a valuable dihalogenated scaffold designed for the regioselective, sequential functionalization of the imidazo[1,2-a]pyridine core, a structure of high interest in medicinal chemistry . This compound serves as a versatile building block in palladium-catalyzed cross-coupling reactions, allowing researchers to efficiently introduce structural diversity at specific positions . The distinct reactivity of the iodine and chlorine atoms enables a one-pot double-coupling strategy, facilitating the rapid synthesis of complex, polyfunctionalized derivatives for biological screening . Its primary research value lies in the streamlined synthesis of novel compounds for pharmaceutical development, particularly in constructing libraries for the evaluation of antibacterial, anticancer, and anti-inflammatory properties . This intermediate is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8ClIN2O2

Molecular Weight

350.54 g/mol

IUPAC Name

ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-14-4-3-6(12)8(11)9(14)13-7/h3-5H,2H2,1H3

InChI Key

DDIJXSYVDVFGPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)Cl)I

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-3-chloro-4-iodopyridine with Ethyl Bromopyruvate

Reaction Overview

The most widely reported method involves a two-step cyclization between 2-amino-3-chloro-4-iodopyridine and ethyl bromopyruvate (Fig. 1).

Step 1: Formation of Intermediate
  • Conditions :
    • Solvent : 1,2-Dimethoxyethane (DME)
    • Temperature : Room temperature (RT), 2 hours
    • Molar Ratio : 1:1.5 (aminopyridine : ethyl bromopyruvate)
  • Mechanism : Nucleophilic substitution at the α-carbon of ethyl bromopyruvate by the amino group of the pyridine derivative.
Step 2: Cyclization
  • Conditions :
    • Solvent : Ethanol
    • Temperature : Reflux (78°C), 1 hour
  • Outcome : Intramolecular cyclization forms the imidazo[1,2-a]pyridine core.

Yield : 95%
Purity : >95% (confirmed by HPLC and NMR)

Key Data
Parameter Value
Starting Material 2-Amino-3-chloro-4-iodopyridine
Reagent Ethyl bromopyruvate
Solvent (Step 1/Step 2) DME / Ethanol
Reaction Time 3 hours total
Isolated Yield 95%

Alternative Halogenated Precursors

2-Amino-4-chloro-3-iodopyridine Route

Regioisomeric products can arise from using 2-amino-4-chloro-3-iodopyridine instead.

Conditions:
  • Solvent : Ethanol
  • Temperature : 65°C, 16 hours
  • Catalyst : None (thermal cyclization)

Yield : 71–90%
Regioselectivity : Controlled by halogen positioning (iodine preferentially reacts in sterically accessible positions).

DBU-Catalyzed Green Synthesis

Adapted from methods for 2-arylimidazo[1,2-a]pyridines, this approach uses:

  • Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Solvent : Aqueous ethanol (1:1 v/v)
  • Conditions : RT, 6 hours

Applicability : Requires 2-amino-3-chloro-4-iodopyridine and ethyl bromopyruvate .
Advantages :

  • Reduced energy consumption (room temperature).
  • Aqueous solvent system (environmentally friendly).

Limitations : Lower yields (~65–75%) due to competing hydrolysis of ethyl bromopyruvate.

Critical Analysis of Methodologies

Side Reactions and By-Products

  • Dimroth Rearrangement : Observed in related imidazo[1,2-a]pyrimidines under basic conditions, leading to regioisomeric by-products. Mitigated by using anhydrous solvents and avoiding prolonged heating.
  • Dehalogenation : Occurs during Sonogashira or Buchwald-Hartwig cross-couplings if palladium catalysts are overused.

Industrial Scalability

Lab-scale protocols are dominant, but key considerations for scale-up include:

  • Solvent Recovery : DME and ethanol are cost-effective and recyclable.
  • Catalyst Loading : Pd-based catalysts (if used in subsequent functionalization) require optimization to minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions will depend on the desired reaction and the functional groups present on the compound .

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the 7 and 8 positions .

Scientific Research Applications

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes . The exact mechanism will depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 7 and 8 significantly influence melting points, solubility, and reactivity. Key analogs include:

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Key Features
Target Compound 8-Cl, 7-I C₁₀H₈ClIN₂O₂ 95 249 High reactivity in cross-coupling due to iodine
Compound 8 7-Cl, 8-(p-tolylethynyl) C₁₉H₁₅ClN₂O₂ 50 175 Bulkier substituent reduces yield; lower melting point
Compound 10 8-Cl, 7-CN C₁₁H₈ClN₃O₂ 63 229 Cyano group enhances electron-withdrawing effects
Compound 11 7-Cl, 8-CN C₁₄H₈ClN₃ 69 197 Positional isomer of 10; lower thermal stability
Ethyl 7-Cl-8-I 7-Cl, 8-I C₁₀H₈ClIN₂O₂ N/A N/A Positional isomer of target; similar XLogP3 (3.6)
8-Bromo-6-Cl 8-Br, 6-Cl C₁₀H₈BrClN₂O₂ N/A N/A Bromine substitution reduces reactivity vs. iodine

Key Observations :

  • Iodine vs. Bromine : The target compound’s iodine substituent offers superior leaving-group ability in cross-coupling reactions compared to bromine analogs (e.g., 8-bromo-6-chloro derivative) .
  • Cyano Group: Compounds 10 and 11 exhibit lower melting points (229°C and 197°C, respectively) due to reduced intermolecular forces from the planar cyano group .

Reactivity in Functionalization Reactions

Cross-Coupling Reactions :
  • The target compound’s iodine atom facilitates efficient Pd-catalyzed couplings. For example, Method D in uses Pd(PPh₃)₄/CuI to introduce alkynyl groups (e.g., p-tolylethynyl in Compound 8), albeit with moderate yields (50%).
  • In contrast, brominated analogs (e.g., 8-bromo-6-methyl derivative) require harsher conditions for similar transformations .
Cyanation :
  • Microwave-assisted cyanation (Method E ) converts iodo or bromo substituents to cyano groups. The target compound’s iodine enables faster substitution (200°C, 15 min) compared to bromine analogs, which may require prolonged heating.

Biological Activity

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound notable for its complex structure, which includes both imidazole and pyridine rings. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₀H₈ClIN₂O₂
  • Molecular Weight : Approximately 350.54 g/mol
  • Melting Point : 217 - 218 °C
  • Appearance : Crystalline solid

The presence of chlorine and iodine in its structure is believed to enhance its reactivity and biological profile compared to other derivatives lacking these halogens.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Similar compounds have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The structural features of this compound may contribute to its efficacy in targeting CDKs .
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound can inhibit the activation of LX-2 cells, which are involved in liver fibrosis. This inhibition is linked to the modulation of the IKKβ-NF-κB signaling pathway, indicating a potential therapeutic role in liver diseases .

Structure-Activity Relationship (SAR)

The unique combination of halogens in this compound contributes to its biological activity. Comparative studies with similar compounds reveal insights into how variations in structure affect biological outcomes:

Compound NameStructureUnique Features
Ethyl 8-methylimidazo[1,2-A]pyridine-2-carboxylateC₁₀H₉N₃O₂Methyl group instead of halogens
Ethyl 7-bromoimidazo[1,2-A]pyridine-2-carboxylateC₁₀H₈BrN₂O₂Bromine substituent
Ethyl 6-chloroimidazo[1,2-A]pyridine-3-carboxylateC₁₀H₈ClN₂O₂Different position of chlorine

The presence of both chlorine and iodine at specific positions has been shown to enhance the reactivity and selectivity of these compounds against certain biological targets.

Case Studies

  • Inhibition of Liver Fibrosis : In vitro studies demonstrated that this compound significantly reduced the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells stimulated by TGFβ1. The compound exhibited dose-dependent inhibition, highlighting its therapeutic potential in liver fibrosis management .
  • Cyclin-Dependent Kinase Inhibition : Research on imidazo[1,2-a]pyridines has identified this class as potent CDK inhibitors. This compound's structural features may allow it to effectively compete with ATP binding sites on CDKs, thus inhibiting their activity and potentially leading to cancer cell cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.